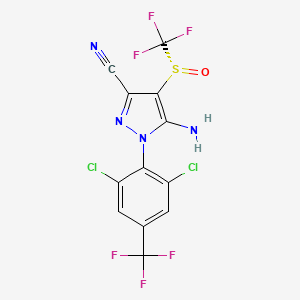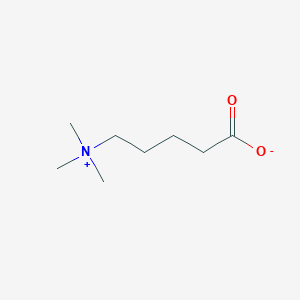
δ-Valerobetain
Übersicht
Beschreibung
Delta-Valerobetain ist ein mikrobieller Metabolit, der aufgrund seiner Rolle als diätabhängiges Obesogen Aufmerksamkeit erregt hat. Es ist eine natürlich vorkommende Verbindung, die im menschlichen Darmmikrobiom vorkommt und mit Fettleibigkeit und Stoffwechselstörungen in Verbindung gebracht wird. Delta-Valerobetain wird von verschiedenen Bakterienarten produziert und es wurde gezeigt, dass es die mitochondriale Fettsäureoxidation hemmt, was zu einer erhöhten viszeralen Fettmasse und Leberverfettung führt .
Wissenschaftliche Forschungsanwendungen
Delta-Valerobetaine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other compounds, such as TMAO.
Biology: Delta-Valerobetaine is studied for its role in the gut microbiome and its impact on host metabolism
Medicine: Research has shown that delta-Valerobetaine has cytotoxic activity in colon cancer cells, inducing apoptosis and autophagy.
Wirkmechanismus
Target of Action
Delta-Valerobetaine (VB) primarily targets the mitochondrial fatty acid oxidation pathway . It interacts with cellular carnitine and mitochondrial long-chain acyl-coenzyme As , which play crucial roles in the oxidation of fatty acids .
Mode of Action
VB is produced by diverse bacterial species in the gut microbiome . It inhibits mitochondrial fatty acid oxidation by decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As . This interaction results in changes in energy metabolism, particularly in the context of diet-induced obesity .
Biochemical Pathways
The primary biochemical pathway affected by VB is the mitochondrial fatty acid oxidation pathway . By decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As, VB inhibits this pathway, leading to downstream effects on energy metabolism and fat storage .
Pharmacokinetics
It is known that vb is a microbiome-derived metabolite, suggesting that its bioavailability and metabolism are likely influenced by the gut microbiome .
Result of Action
The action of VB results in an increase in visceral fat mass and exacerbation of hepatic steatosis, particularly when associated with a Western diet . This suggests that VB plays a role in diet-dependent obesity .
Action Environment
The action of VB is influenced by environmental factors, particularly diet . Its production by gut bacteria and its role in diet-dependent obesity suggest that dietary factors can significantly influence the action, efficacy, and stability of VB .
Zukünftige Richtungen
VB provides a molecular target to understand and potentially manage microbiome-host symbiosis or dysbiosis in diet-dependent obesity . The discovery of VB gives a potential angle on how to manipulate our gut bacteria or our diets for health benefits . Delta-valerobetaine is a precursor of TMAO (trimethylamine N-oxide), which researchers at the Cleveland Clinic have shown to be associated with cardiovascular disease . How delta-valerobetaine affects cardiovascular disease risk should be investigated further .
Biochemische Analyse
Biochemical Properties
Delta-Valerobetaine plays a crucial role in biochemical reactions, particularly in the inhibition of mitochondrial fatty acid oxidation. It interacts with several enzymes and proteins, including those involved in the carnitine shuttle system. Delta-Valerobetaine decreases cellular carnitine levels and inhibits mitochondrial long-chain acyl-coenzyme As, thereby reducing the capacity for fatty acid oxidation . This interaction highlights the compound’s significant influence on energy metabolism.
Cellular Effects
Delta-Valerobetaine has profound effects on various cell types and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, delta-Valerobetaine promotes the accumulation of visceral fat and exacerbates hepatic steatosis when combined with a high-fat diet . These effects are mediated through its impact on mitochondrial function and fatty acid metabolism.
Molecular Mechanism
The molecular mechanism of delta-Valerobetaine involves its binding interactions with biomolecules and its ability to inhibit mitochondrial fatty acid oxidation. Delta-Valerobetaine binds to and decreases the availability of carnitine, a crucial molecule for the transport of fatty acids into mitochondria for oxidation . This inhibition leads to reduced fatty acid oxidation and increased fat storage, particularly in the liver and adipose tissues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of delta-Valerobetaine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that delta-Valerobetaine can persist in the system and continue to exert its effects on mitochondrial function and fat metabolism over extended periods . This persistence underscores the importance of understanding its long-term biochemical and physiological effects.
Dosage Effects in Animal Models
The effects of delta-Valerobetaine vary with different dosages in animal models. At lower doses, the compound may have minimal impact, but at higher doses, it can lead to significant metabolic disturbances, including increased fat accumulation and hepatic steatosis . These dosage-dependent effects highlight the potential for both therapeutic and adverse outcomes, depending on the concentration of delta-Valerobetaine.
Metabolic Pathways
Delta-Valerobetaine is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that are essential for the carnitine shuttle system and mitochondrial fatty acid oxidation . By inhibiting these pathways, delta-Valerobetaine affects metabolic flux and alters metabolite levels, contributing to its obesogenic effects.
Transport and Distribution
Within cells and tissues, delta-Valerobetaine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, particularly in the liver and adipose tissues . Understanding the transport mechanisms of delta-Valerobetaine is crucial for elucidating its overall impact on cellular and systemic metabolism.
Subcellular Localization
Delta-Valerobetaine’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on fatty acid oxidation. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its interaction with key metabolic enzymes . This localization is essential for its role in modulating energy metabolism and fat storage.
Vorbereitungsmethoden
Delta-Valerobetain kann durch mikrobielle Fermentationsprozesse synthetisiert werden. Es wird im Pansen aus freiem Trimethyllysin produziert, das im Pflanzenreich allgegenwärtig ist . Die Verbindung kann auch im Labor durch Verfolgung der Oxidation von markierter Palmitinsäure in HepG2-Zellen hergestellt werden, um die Wirkung der Delta-Valerobetain-Behandlung auf die zelluläre mitochondriale Fettsäureoxidation zu untersuchen .
Analyse Chemischer Reaktionen
Delta-Valerobetain durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Die Reduktion von Delta-Valerobetain wurde nicht umfassend untersucht, aber es ist möglich, dass es unter bestimmten Bedingungen reduziert werden kann.
Substitution: Delta-Valerobetain kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Amingruppe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind TMAO und andere verwandte Metaboliten .
Wissenschaftliche Forschungsanwendungen
Delta-Valerobetain hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Vorläufer für die Synthese anderer Verbindungen verwendet, wie z. B. TMAO.
Biologie: Delta-Valerobetain wird auf seine Rolle im Darmmikrobiom und seine Auswirkungen auf den Stoffwechsel des Wirts untersucht
Medizin: Forschungen haben gezeigt, dass Delta-Valerobetain eine zytotoxische Aktivität in Darmkrebszellen aufweist, die Apoptose und Autophagie induziert.
Wirkmechanismus
Delta-Valerobetain übt seine Wirkungen aus, indem es die mitochondriale Fettsäureoxidation hemmt. Es senkt den zellulären Carnitinspiegel und die mitochondrialen langkettigen Acyl-Coenzym-As, was zu einer reduzierten Fettsäureoxidation und einer erhöhten Fettspeicherung führt . In Darmkrebszellen induziert Delta-Valerobetain Apoptose durch Aktivierung des PINK1/Parkin-Signalwegs, was zu mitochondrialer Dysfunktion und Zelltod führt .
Vergleich Mit ähnlichen Verbindungen
Delta-Valerobetain ähnelt anderen Betainen, wie z. B. Glycinbetain und Trimethylglycin. Es ist einzigartig in seiner Fähigkeit, die mitochondriale Fettsäureoxidation zu hemmen und seine Rolle als diätabhängiges Obesogen . Andere ähnliche Verbindungen sind:
Glycinbetain: Bekannt für seine Rolle bei der Osmoregulation und Stressresistenz bei Pflanzen.
Delta-Valerobetain zeichnet sich durch seine spezifischen Wirkungen auf den Stoffwechsel und seine Assoziation mit Fettleibigkeit und Stoffwechselstörungen aus .
Eigenschaften
IUPAC Name |
5-(trimethylazaniumyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLVFVFTRQPQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6778-33-2 | |
| Record name | delta-Valerobetaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.-VALEROBETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725A8L267W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is delta-valerobetaine (VB), and how is it linked to gut microbiota?
A1: Delta-valerobetaine (VB) is a small molecule and a type of betaine . It is produced by certain species of bacteria residing in the gut of mammals and was found to be absent in germ-free mice, indicating its origin from gut microbes . While its exact role in bacterial metabolism remains unclear, its presence in conventionally raised animals suggests a potential role in host-microbe interactions.
Q2: How does delta-valerobetaine impact host metabolism?
A2: Studies have shown that VB can influence energy metabolism in mice. VB administration led to increased visceral fat mass and exacerbated hepatic steatosis in mice fed a Western-style diet . This suggests that VB can act as a "microbiota-derived obesogen" potentially by modulating energy utilization pathways.
Q3: What is the mechanism by which delta-valerobetaine influences energy metabolism?
A3: Research suggests that VB inhibits mitochondrial fatty acid oxidation by suppressing the carnitine shuttle, a crucial process for transporting fatty acids into mitochondria for energy production . This inhibition was observed in both in vitro and in vivo studies . Additionally, VB was shown to alter the expression of proteins involved in mitochondrial function and energy homeostasis, such as PGC1α, AMPKα, and TFAM , further supporting its role in regulating energy metabolism.
Q4: Does delta-valerobetaine influence feeding behavior?
A4: Preliminary studies utilizing metabolic cages have shown that VB treatment leads to increased food intake in mice, irrespective of their diet . Further investigation revealed that VB administration also alters the levels of leptin and ghrelin, key hormones involved in regulating appetite and satiety . This suggests that VB may influence energy homeostasis not only by impacting metabolic pathways but also by modulating feeding behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)
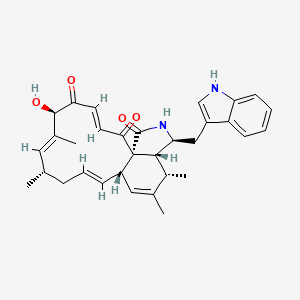
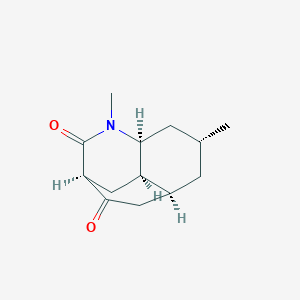
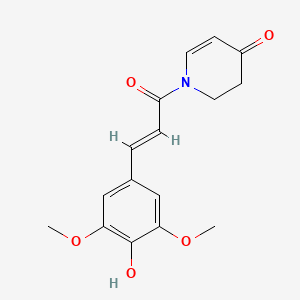
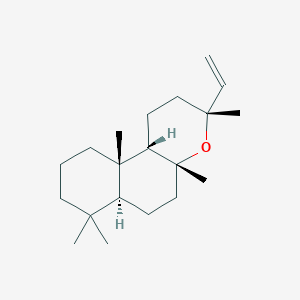
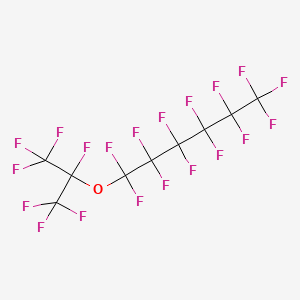

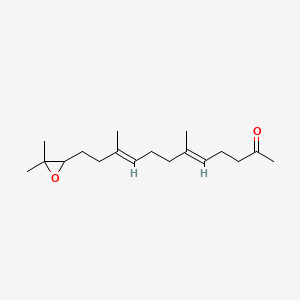
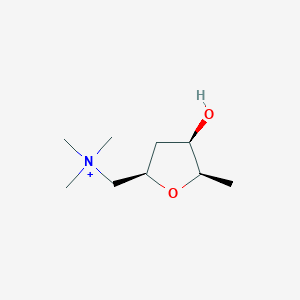

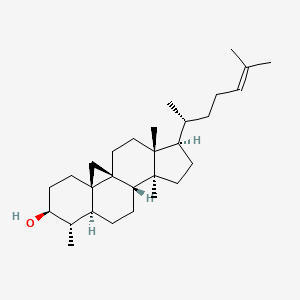
![16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254320.png)

